molecular formula C22H24ClN3O3 B12724551 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (+-)- CAS No. 108445-72-3

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (+-)-

Cat. No.: B12724551
CAS No.: 108445-72-3
M. Wt: 413.9 g/mol
InChI Key: XZKLUUHMNSHMOA-UHFFFAOYSA-N
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Description

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines elements of pyrimidine and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidoisoquinoline structure, followed by the introduction of the dimethoxy and dimethyl groups. The phenylimino group is then added through a condensation reaction. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development .

Properties

CAS No.

108445-72-3

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

9,10-dimethoxy-3,7-dimethyl-2-phenylimino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C22H23N3O3.ClH/c1-14-13-25-18(17-11-20(28-4)19(27-3)10-16(14)17)12-21(24(2)22(25)26)23-15-8-6-5-7-9-15;/h5-12,14H,13H2,1-4H3;1H

InChI Key

XZKLUUHMNSHMOA-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CC(=NC3=CC=CC=C3)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl

Origin of Product

United States

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